N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a pentafluorophenoxy group, and a furan-2-carboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acetamidophenyl Intermediate: This step involves the acylation of 3-aminophenol with acetic anhydride to form 3-acetamidophenol.
Synthesis of the Pentafluorophenoxy Intermediate: Pentafluorophenol is reacted with a suitable alkylating agent to introduce the pentafluorophenoxy group.
Coupling Reaction: The acetamidophenyl intermediate is coupled with the pentafluorophenoxy intermediate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide
- N-(3-methylphenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide
Uniqueness
N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the acetamidophenyl group, which imparts specific chemical properties and potential biological activities. The pentafluorophenoxy group also contributes to its distinct reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C20H13F5N2O4 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H13F5N2O4/c1-9(28)26-10-3-2-4-11(7-10)27-20(29)13-6-5-12(31-13)8-30-19-17(24)15(22)14(21)16(23)18(19)25/h2-7H,8H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
LGCLDEQAQUQKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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